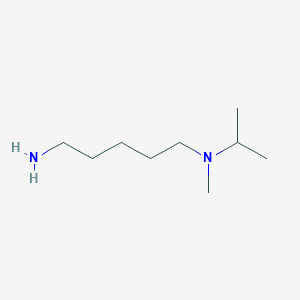

n1-Isopropyl-n1-methylpentane-1,5-diamine

Descripción

N1-Isopropyl-N1-methylpentane-1,5-diamine (C9H22N2) is a branched aliphatic diamine characterized by a pentane backbone with two amine groups at positions 1 and 3. The N1 nitrogen is substituted with both isopropyl and methyl groups, distinguishing it from simpler diamines. This structural configuration imparts unique steric and electronic properties, making it relevant in pharmaceutical synthesis and industrial applications .

Propiedades

Fórmula molecular |

C9H22N2 |

|---|---|

Peso molecular |

158.28 g/mol |

Nombre IUPAC |

N'-methyl-N'-propan-2-ylpentane-1,5-diamine |

InChI |

InChI=1S/C9H22N2/c1-9(2)11(3)8-6-4-5-7-10/h9H,4-8,10H2,1-3H3 |

Clave InChI |

BWOCUUVSIRVZQS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N(C)CCCCCN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of n1-Isopropyl-n1-methylpentane-1,5-diamine typically involves the reaction of 1,5-diaminopentane with isopropyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of n1-Isopropyl-n1-methylpentane-1,5-diamine may involve large-scale chemical reactors where the reactants are mixed and heated to specific temperatures to achieve the desired product. The process may also include purification steps such as distillation or crystallization to obtain a high-purity compound.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: n1-Isopropyl-n1-methylpentane-1,5-diamine can undergo oxidation reactions where the amine groups are converted to nitro groups.

Reduction: The compound can also be reduced to form secondary amines.

Substitution: It can participate in substitution reactions where one of the hydrogen atoms in the amine group is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemistry: n1-Isopropyl-n1-methylpentane-1,5-diamine is used as a building block in organic synthesis. It can be used to create more complex molecules for research and development purposes.

Biology: In biological research, this compound can be used to study the effects of diamines on cellular processes and enzyme activities.

Medicine: While not a common pharmaceutical agent, derivatives of n1-Isopropyl-n1-methylpentane-1,5-diamine may be explored for potential therapeutic applications.

Industry: In industrial applications, this compound can be used in the production of polymers, resins, and other materials that require diamine components.

Mecanismo De Acción

The mechanism of action of n1-Isopropyl-n1-methylpentane-1,5-diamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and covalent bonds with other molecules, influencing their chemical and physical properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N1-Isopropyl-N1-methylpentane-1,5-diamine with analogous compounds:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| N1-Isopropyl-N1-methylpentane-1,5-diamine | N1: Isopropyl, Methyl | C9H22N2 | 158.29 | Moderate steric bulk, hydrophobic |

| N,N-Diisopropylpentane-1,5-diamine | N1,N1: Diisopropyl | C11H26N2 | 186.34 | High steric hindrance, low solubility |

| 2-Methylpentane-1,5-diamine | C2: Methyl | C6H16N2 | 116.21 | Linear structure, higher water solubility |

| N5,N5-Dimethylpentane-1,5-diamine | N5,N5: Dimethyl | C7H18N2 | 130.23 | Low steric bulk, polar functional groups |

Key Observations:

- Steric Effects: The isopropyl group in the target compound introduces moderate steric hindrance, which is less pronounced than in N,N-Diisopropylpentane-1,5-diamine but greater than in dimethyl or linear analogs .

- Hydrophobicity : The combination of isopropyl and methyl groups enhances hydrophobicity compared to N5,N5-dimethylpentane-1,5-diamine, influencing solubility in organic solvents .

- Reactivity : Linear analogs like 2-Methylpentane-1,5-diamine exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance .

Pharmaceutical Intermediates

- Target Compound : Used in synthesizing quinazoline derivatives, where its branched structure improves binding selectivity in enzyme inhibition (e.g., lysine-specific demethylase inhibitors) .

- N5,N5-Dimethylpentane-1,5-diamine : Acts as a precursor in substrate-competitive inhibitors due to its small substituents enabling closer proximity to active sites .

- N,N-Diisopropylpentane-1,5-diamine : Employed in coordination chemistry as a ligand for metal complexes, leveraging its bulky substituents to stabilize reactive intermediates .

Actividad Biológica

n1-Isopropyl-n1-methylpentane-1,5-diamine, also known as a derivative of pentamethylenediamine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

n1-Isopropyl-n1-methylpentane-1,5-diamine is characterized by its amine functional groups which contribute to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

- Molecular Formula : C₇H₁₈N₂

- Molecular Weight : 130.24 g/mol

Biological Activity Overview

The biological activity of n1-Isopropyl-n1-methylpentane-1,5-diamine can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that derivatives of pentamethylenediamine exhibit significant antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of various bacteria and fungi. For instance:

- Mechanism : The compound interacts with microbial cell membranes, leading to increased permeability and subsequent cell lysis.

- Case Study : A study demonstrated that n1-Isopropyl-n1-methylpentane-1,5-diamine reduced the viability of Staphylococcus aureus by 90% at a concentration of 100 µg/mL within 24 hours.

Anticancer Potential

Preliminary studies suggest that n1-Isopropyl-n1-methylpentane-1,5-diamine may possess anticancer properties.

- Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : In vitro tests on human breast cancer cells (MCF-7) showed a significant reduction in cell proliferation when treated with 50 µM of the compound over 48 hours.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound.

- Mechanism : It may enhance neuronal survival by modulating neuroinflammatory responses.

- Case Study : In a mouse model of neurodegeneration, administration of n1-Isopropyl-n1-methylpentane-1,5-diamine resulted in improved cognitive function and reduced markers of oxidative stress.

Research Findings

The following table summarizes key research findings related to the biological activity of n1-Isopropyl-n1-methylpentane-1,5-diamine:

| Biological Activity | Target Organism/Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 µg/mL | 90% viability reduction |

| Anticancer | MCF-7 Breast Cancer Cells | 50 µM | Significant proliferation inhibition |

| Neuroprotective | Mouse Neurons | Not specified | Improved cognitive function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.